N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a pyridine carboxylic acid derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-([1,2,4]triazolo[1,5-a]pyridin-3-yl)butanamide
- N-phenyl-4-([1,2,4]triazolo[4,3-b]pyridin-3-yl)butanamide
- N-phenyl-4-([1,2,4]triazolo[3,4-a]pyridin-3-yl)butanamide
Uniqueness
N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its specific triazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c21-16(17-13-7-2-1-3-8-13)11-6-10-15-19-18-14-9-4-5-12-20(14)15/h1-5,7-9,12H,6,10-11H2,(H,17,21) |
InChI Key |
VMRFQWDPRCKTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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